(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP) derivative characterized by a pyrrolo[1,2-a]pyrazine scaffold with a stereospecific amino group at the 7-position. This compound belongs to a class of cyclic dipeptides known for diverse bioactivities, including antioxidant, antimicrobial, and cytotoxic properties.
Properties
IUPAC Name |
(7R,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h4-5H,1-3,8H2,(H,9,12)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFSQQFFUNNMJ-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)NCC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179820 | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256636-25-5 | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Case Study 1: Hydrogenolytic Deprotection
A mixture of tert-butyl (2S,4S)-4-(benzylamino)-2-methylpyrrolidine-1-carboxylate (1.95 g) in ethanol with 10% Pd/C and ammonium formate at 60°C for 1 hour affords the deprotected amine in 100% yield.
Chemical Reactions Analysis
Types of Reactions
(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dione functionality can be reduced to form diols or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Diols and alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is its potential as an anticancer agent. Research indicates that derivatives of pyrazines, including this compound, exhibit significant activity against various cancer cell lines. For instance, studies have shown that certain pyrazine derivatives can effectively inhibit the proliferation of cancer cells and induce apoptosis.
- Case Study : A study evaluated the anticancer effects of various pyrazine derivatives against HepG2 and MCF-7 cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC₅₀ values comparable to standard chemotherapeutic agents like Doxorubicin .
| Compound | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Compound A | HepG2 | 11 |
| Compound B | MCF-7 | 13 |
| Doxorubicin | HepG2 | 9 |
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound have revealed insights into how modifications to the chemical structure can enhance biological activity. The presence of amino groups at specific positions has been linked to increased anticancer potency.
In Vitro Studies
In vitro studies have demonstrated the ability of this compound to interact with cellular mechanisms involved in cancer progression. For example:
- Mechanism of Action : Research indicates that compounds related to this structure may compete with colchicine for binding sites on tubulin, potentially disrupting microtubule dynamics essential for cell division .
Toxicity and Safety Profiles
Understanding the toxicity and safety profiles of this compound is crucial for its development as a therapeutic agent. Studies have shown varying degrees of cytotoxicity across different cell lines, emphasizing the need for comprehensive toxicity assessments before clinical application .
Mechanism of Action
The mechanism of action of (7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 3-isobutyl and 3-benzyl groups enhance lipophilicity, correlating with improved membrane penetration and bioactivity (e.g., anti-quorum sensing in P. aeruginosa for 3-benzyl derivatives ).
- Amino vs.
- Stereochemical Specificity : The (7R,8aS) configuration likely influences binding affinity, as seen in the cytotoxic activity of (3S,8aS)-3-isobutyl derivatives against colon cancer cells .
Antioxidant Activity
Antimicrobial and Anti-Quorum Sensing
Cytotoxic Effects
- 3-Benzyl and 3-Isobutyl Derivatives : Induced apoptosis in Caco-2 and HCT15 cells at 0.01–0.1 mg/mL via AKT1 pathway modulation .
- Cyclo(L-Pro-L-Phe) : Caused 80% cell death in HeLa cells at 50 μM, highlighting the role of aromatic substituents .
Production and Microbial Sources
- Bacillus spp.: High-yield producers of 3-isobutyl and 3-benzyl derivatives under stress conditions (e.g., B. amyloliquefaciens MHNO2-20 produced 4.67% 3-isobutyl-DKP in ethyl acetate extracts) .
- Streptomyces spp. : Dominant sources of hydroxylated derivatives, with S. omiyaensis and S. musc strains showing optimized DKP synthesis in glycerol-rich media .
- Burkholderia spp. : Produced 3-propyl and 3-methyl derivatives in dextrose cultures, though yields were lower than Bacillus .
Biological Activity
(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 155.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | KJFSMKNIMGVVDQ-ZJUUUORDSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of an aryl aldehyde with 2-aminopyrazine followed by cycloaddition reactions. This synthetic route is crucial for producing compounds with specific biological activities.
Antioxidant Properties
Recent studies have identified this compound as an effective antioxidant agent. For instance, research on extracts from Streptomyces mangrovisoli has shown that this compound exhibits strong antioxidant activity through mechanisms that mitigate oxidative stress and free radical damage .
Antitumoral Activity
In vitro studies have demonstrated that derivatives of this compound possess significant antitumoral properties. For example, a series of related compounds showed promising activity against human thyroid cancer cell lines (FTC-133 and 8305C), promoting apoptosis via caspase activation pathways . The structural similarity of these compounds suggests that this compound may also exhibit similar effects.
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to cancer progression and oxidative stress.
- Apoptotic Pathways: It promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases.
- Antioxidative Action: It scavenges free radicals and reduces oxidative stress markers in cellular systems.
Case Studies
Case Study 1: Antioxidant Activity in Streptomyces Extracts
A study isolated Streptomyces mangrovisoli from mangrove soil and analyzed its extracts for antioxidant properties. The presence of this compound was confirmed through chemical analysis. The extract demonstrated significant DPPH radical scavenging activity, indicating its potential as a preventive agent against oxidative stress-related diseases .
Case Study 2: Antitumoral Effects on Thyroid Cancer Cells
A series of related bicyclic compounds were synthesized and tested for their antitumoral effects. The results indicated that these compounds could significantly inhibit the growth of thyroid cancer cell lines by inducing apoptosis and DNA fragmentation. This suggests that this compound may have similar therapeutic potential .
Q & A
Advanced Research Question
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts in asymmetric cyclization steps to favor the 7R,8aS configuration .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve stereoselectivity by stabilizing transition states.
- Temperature Gradients : Lower temperatures (0–5°C) reduce racemization during amine deprotection .
- Purification : Chiral chromatography or enzymatic resolution (e.g., lipase-mediated kinetic resolution) for ≥99% ee .
How do structural modifications (e.g., salt forms or substituents) influence biological activity?
Advanced Research Question
- Salt Forms : The hydrochloride salt (vs. free base) enhances solubility (e.g., 25 mg/mL in PBS) and bioavailability, critical for in vitro assays .
- Substituent Effects :
- Methyl Groups : Introduction at C2 (as in related analogs) increases lipophilicity (LogP +0.3), altering membrane permeability .
- Fluorine Substituents : Fluorination at C7 (as in ) improves metabolic stability but may reduce target binding affinity .
Advanced Research Question
- Structural Validation : Confirm batch-specific stereochemistry via X-ray or NOESY NMR to rule out racemic mixtures .
- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC assays) to minimize variability in inoculum size or pH .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding to purported targets (e.g., bacterial dihydrofolate reductase) .
What are the computational strategies for predicting the compound’s reactivity and stability?
Advanced Research Question
- DFT Calculations : Optimize transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) paired with LC-MS identify hydrolytic degradation at the lactam ring under acidic conditions .
- pKa Prediction : Software like MarvinSuite estimates basic pKa values (e.g., 8.2 for the amine group), guiding formulation strategies .
What in vitro models are appropriate for evaluating pharmacological potential?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
